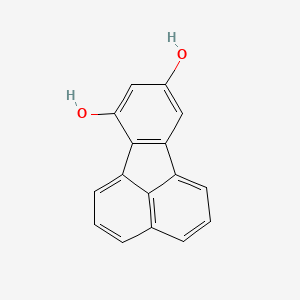
7,9-Fluoranthenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Fluoranthenediol is a polycyclic aromatic hydrocarbon with the molecular formula C16H10O2. It is a derivative of fluoranthene, featuring hydroxyl groups at the 7th and 9th positions on the fluoranthene ring system.
Méthodes De Préparation
The synthesis of 7,9-Fluoranthenediol typically involves the hydroxylation of fluoranthene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline medium. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired positions .
Industrial production methods for this compound are less documented, but they likely involve similar oxidative processes with optimized conditions for large-scale synthesis. The use of catalysts and continuous flow reactors may enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
7,9-Fluoranthenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones. Common oxidizing agents include chromium trioxide (CrO3) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 may yield fluoranthenequinone, while reduction with NaBH4 produces dihydroxyfluoranthene.
Applications De Recherche Scientifique
7,9-Fluoranthenediol has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows for the study of aromaticity and electronic effects in polycyclic systems.
Biology: The compound’s potential as a biochemical probe is being explored, particularly in studying enzyme-catalyzed oxidation reactions.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive polycyclic compounds.
Mécanisme D'action
The mechanism by which 7,9-Fluoranthenediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
7,9-Fluoranthenediol can be compared with other hydroxylated fluoranthene derivatives, such as 1,3-dihydroxyfluoranthene and 2,7-dihydroxyfluoranthene. These compounds share similar structural features but differ in the positions of the hydroxyl groups, leading to variations in their chemical reactivity and biological activity .
Similar Compounds
- 1,3-Dihydroxyfluoranthene
- 2,7-Dihydroxyfluoranthene
- Fluoranthenequinone
- 9-Fluorenemethanol
Each of these compounds has unique properties and applications, highlighting the versatility of hydroxylated fluoranthene derivatives in scientific research and industrial applications.
Propriétés
Numéro CAS |
144468-23-5 |
|---|---|
Formule moléculaire |
C16H10O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
fluoranthene-7,9-diol |
InChI |
InChI=1S/C16H10O2/c17-10-7-13-11-5-1-3-9-4-2-6-12(15(9)11)16(13)14(18)8-10/h1-8,17-18H |
Clé InChI |
MZNWWLNVPGIJEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC(=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


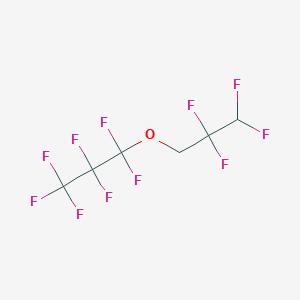
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
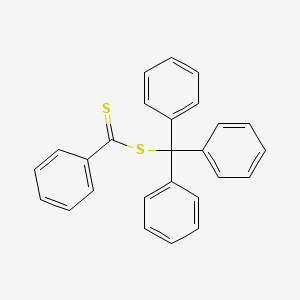
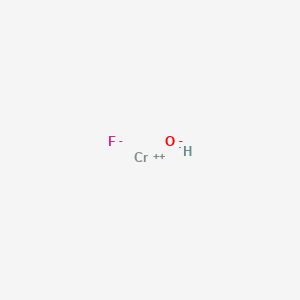

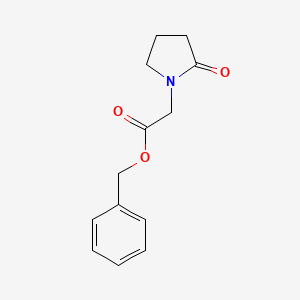
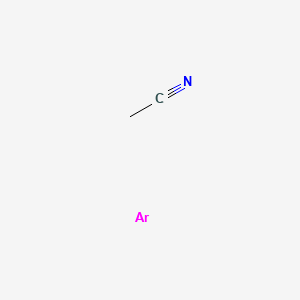
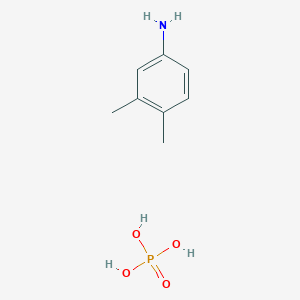
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)

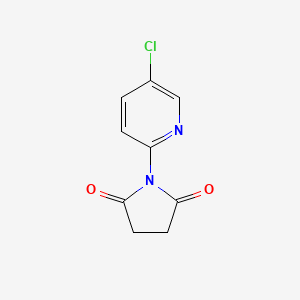
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
